2-(2-Methoxycarbonylethyl)adenine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N5O2 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
methyl 3-(6-amino-7H-purin-2-yl)propanoate |
InChI |
InChI=1S/C9H11N5O2/c1-16-6(15)3-2-5-13-8(10)7-9(14-5)12-4-11-7/h4H,2-3H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
QREUCWOLUODFPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC(=C2C(=N1)N=CN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Methoxycarbonylethyl Adenine
Diverse Synthetic Routes to 2-(2-Methoxycarbonylethyl)adenine
The primary synthetic approach to this compound involves the strategic addition of a methoxycarbonylethyl group to the adenine (B156593) core, specifically at the 2-position.
The synthesis of this compound can be conceptually approached through a Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, the key precursors would be a nucleophilic adenine derivative and methyl acrylate (B77674).
A plausible synthetic route involves the reaction of 2-aminoadenine with methyl acrylate. The amino group at the 2-position of the adenine ring can act as a nucleophile, attacking the β-carbon of methyl acrylate in a conjugate addition fashion. This reaction would directly install the desired 2-methoxycarbonylethyl side chain at the 2-position of the adenine core. The reaction is typically facilitated by a base, which enhances the nucleophilicity of the amino group. Microwave irradiation has been shown to be an effective method for promoting Michael additions of amines to acrylates, often leading to reduced reaction times and improved yields nih.govresearchgate.netnih.gov.
An alternative, though less direct, pathway could involve the use of a pre-functionalized purine (B94841) precursor. For instance, starting with a 2-halopurine, such as 2-chloroadenine, a carbon-carbon coupling reaction, like a Heck or Suzuki coupling, could be envisioned with a suitable three-carbon building block. However, the Michael addition approach with 2-aminoadenine is generally more straightforward for this specific target molecule.
For the synthesis of related adenine derivatives, solid-liquid phase transfer catalysis has been employed, utilizing catalysts like polyethylene glycol (PEG) ciac.jl.cn. This method has been successful in the synthesis of β-adenylpropionic acid and its ethyl ester ciac.jl.cn.
Optimizing the synthesis of this compound would focus on several key parameters to maximize the yield and ensure high purity.
Reaction Conditions:
Solvent: The choice of solvent is crucial. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for such reactions as they can solvate the reactants and facilitate the reaction.
Base: The selection of a suitable base is critical to deprotonate the amino group of 2-aminoadenine without causing unwanted side reactions. Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) are common choices. Inorganic bases like potassium carbonate could also be employed.
Temperature: The reaction temperature will influence the rate of reaction. While some Michael additions proceed at room temperature, others may require heating. Microwave-assisted synthesis can significantly accelerate the reaction, often at elevated temperatures and pressures in a sealed vessel nih.govresearchgate.net.
Stoichiometry: The molar ratio of the reactants, 2-aminoadenine and methyl acrylate, would need to be optimized to ensure complete conversion of the limiting reagent and minimize the formation of byproducts.
Purification:
Following the reaction, purification is essential to isolate the desired product. Column chromatography on silica gel is a standard technique for separating the product from unreacted starting materials, the catalyst, and any byproducts. The choice of eluent system would be determined through techniques like thin-layer chromatography (TLC).
Recrystallization from a suitable solvent system could be employed as a final purification step to obtain a highly pure crystalline product.
A summary of potential optimization parameters is presented in the table below.
| Parameter | Options | Considerations |
| Catalyst | DBU, TEA, K2CO3 | Strength of the base, solubility, and potential side reactions. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polarity, boiling point, and ability to dissolve reactants. |
| Temperature | Room Temperature to Reflux | Reaction rate versus potential for side reactions and decomposition. |
| Method | Conventional Heating, Microwave | Reaction time, yield, and energy efficiency. nih.govresearchgate.net |
In the synthesis of this compound via the Michael addition of 2-aminoadenine to methyl acrylate, no new chiral centers are formed. Therefore, stereochemical control is not a factor in this specific synthetic approach.
However, regioselectivity is a critical consideration in the alkylation of adenine and its derivatives. The adenine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic amino group). The alkylation of adenine itself often leads to a mixture of N9 and N7 substituted products, with the N9 isomer typically being the major product nih.gov. In the case of 2-aminoadenine, the presence of the amino group at the 2-position can influence the regioselectivity of further reactions. The desired reaction for the synthesis of this compound is the specific addition at the 2-amino group. The reaction conditions, particularly the choice of solvent and base, can play a significant role in directing the reaction to the desired position.
Derivatization and Analog Synthesis of this compound
The structure of this compound offers two primary sites for further chemical modification: the methoxycarbonylethyl moiety and the adenine ring itself.
The ester group of the methoxycarbonylethyl side chain is a versatile handle for a variety of chemical transformations.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-carboxyethyl)adenine, under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively, using standard peptide coupling reagents (e.g., EDC, HBTU) or esterification methods. This allows for the introduction of a wide range of functional groups and the exploration of structure-activity relationships.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-hydroxypropyl)adenine, using reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4). The resulting alcohol can be further functionalized, for example, through etherification or conversion to a leaving group for subsequent nucleophilic substitution reactions.
Amidation: Direct reaction of the methyl ester with an amine can lead to the formation of an amide. This reaction is often facilitated by heating.
These modifications are summarized in the following table:
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | LiOH, NaOH, or HCl | Carboxylic Acid |
| Reduction | LiAlH4, LiBH4 | Alcohol |
| Amidation | R-NH2, heat | Amide |
The adenine ring of this compound can also be a target for further functionalization, allowing for the synthesis of a diverse library of analogs.
N6-Substitution: The exocyclic amino group at the 6-position of the adenine ring can be alkylated or acylated to introduce various substituents. This is a common modification in the synthesis of adenosine (B11128) receptor ligands and other biologically active purine derivatives researchgate.net.
N9-Alkylation: The N9 position of the purine ring is a common site for glycosylation to form nucleosides or for alkylation to produce acyclic nucleoside analogs nih.gov. This modification can significantly impact the biological activity of the molecule.
C8-Substitution: The C8 position of the purine ring can be functionalized through various methods, including lithiation followed by reaction with an electrophile or through palladium-catalyzed cross-coupling reactions rsc.org.
The synthesis of 2-substituted adenine derivatives is an active area of research, with various methodologies being developed to introduce a wide range of functional groups at this position to modulate the biological properties of the resulting compounds researchgate.netnih.govmdpi.com.
Synthesis of Conjugates and Probes Utilizing this compound
The chemical structure of this compound offers two primary reactive sites for the synthesis of conjugates and probes: the methoxycarbonyl group on the C2 side chain and the exocyclic N6-amino group of the adenine ring. These functionalities allow for the covalent attachment of various molecular entities, such as fluorescent dyes, biotin, or peptides, to generate tools for biological studies. The synthetic strategies generally involve either modification of the side chain after hydrolysis of the ester or direct acylation of the N6-amino group.
Modification via the Carboxyethyl Side Chain
A common and versatile method for creating conjugates from this compound involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-carboxyethyl)adenine. This transformation is typically achieved under basic or acidic conditions, with basic hydrolysis (saponification) being a widely used method for ester cleavage pressbooks.publatech.eduyoutube.com.
Following hydrolysis, the resulting carboxylic acid can be activated to facilitate amide bond formation with an amine-containing molecule (e.g., a fluorescent probe with an amino linker or the N-terminus of a peptide). Standard peptide coupling reagents are employed for this activation and subsequent conjugation. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions nih.govchemistrysteps.com. The use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) also provides a robust method for amide bond formation, even with less reactive amines growingscience.com.
The general scheme for this approach is as follows:
Hydrolysis: this compound is treated with a base (e.g., NaOH or LiOH) in a suitable solvent (e.g., methanol (B129727)/water) to yield 2-(2-carboxyethyl)adenine.
Activation and Coupling: The resulting carboxylic acid is reacted in situ with a coupling agent (e.g., EDC/NHS or HATU) and the desired amine-containing probe in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
This method allows for the synthesis of a wide array of conjugates where the adenine moiety is tethered to another molecule via a stable amide linkage.
Direct Modification at the N6-Amino Group
An alternative strategy for the synthesis of conjugates involves the direct acylation of the exocyclic N6-amino group of the adenine ring. This approach is well-documented for various adenine nucleosides and nucleotides and can be adapted for this compound nih.govnih.govrsc.org. The N6-amino group can act as a nucleophile and react with activated acyl donors, such as acid chlorides, anhydrides, or activated esters (e.g., NHS esters).
The reaction typically proceeds by treating this compound with an excess of the activated acylating agent in a suitable polar aprotic solvent. The reactivity of the N6-amino group can be influenced by the reaction conditions, and in some cases, protection of other potentially reactive sites on the purine ring may be necessary, although direct acylation at the N6-position is often achievable with good selectivity. For instance, the reaction of adenosine derivatives with isocyanates has been shown to yield N6-carbamoyl derivatives nih.gov.
This direct functionalization at the N6 position provides a more rigid attachment of the probe to the adenine core compared to the flexible carboxyethyl linker.
The following table summarizes the potential synthetic methodologies for preparing conjugates and probes from this compound based on these two principal routes.
| Route | Reaction Step | Reactants | Reagents and Conditions | Product Type | Supporting Literature |
| Via Carboxyethyl Side Chain | 1. Hydrolysis | This compound | NaOH or LiOH in MeOH/H₂O, room temperature | 2-(2-Carboxyethyl)adenine | pressbooks.publatech.edu |
| 2. Amide Coupling | 2-(2-Carboxyethyl)adenine, Amine-Probe | EDC, NHS in DMF, room temperature | Amide-linked Conjugate | nih.govchemistrysteps.com | |
| 2-(2-Carboxyethyl)adenine, Amine-Probe | HATU, DIPEA in DMF, room temperature | Amide-linked Conjugate | growingscience.com | ||
| Via N6-Amino Group | Direct Acylation | This compound, Activated Ester (Probe-NHS) | Aprotic solvent (e.g., DMF), room temperature | N6-Acyladenine Conjugate | nih.govnih.gov |
| Direct Carbamoylation | This compound, Isocyanate-Probe | Hexamethylphosphoramide (HMPA) | N6-Carbamoyladenine Conjugate | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 2 2 Methoxycarbonylethyl Adenine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-(2-Methoxycarbonylethyl)adenine. It provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms.
For the adenine (B156593) core, typical ¹H NMR chemical shifts in DMSO-d₆ show distinct signals for the non-exchangeable protons. chemicalbook.com The proton at the C8 position (H-8) and the proton at the C2 position (H-2) usually appear as sharp singlets. chemicalbook.comchemicalbook.com In the case of this compound, the C2 position is substituted, so the H-2 signal would be absent. The H-8 proton signal would remain. The protons of the 2-methoxycarbonylethyl side chain would exhibit characteristic multiplets, specifically two triplets for the adjacent methylene (B1212753) (-CH₂-CH₂-) groups, and a singlet for the methoxy (B1213986) (-OCH₃) protons. The amino (-NH₂) protons typically appear as a broad singlet.
¹³C NMR spectroscopy complements the proton data, providing information on the carbon skeleton. Data for the parent adenine molecule shows characteristic shifts for its carbon atoms. bmrb.io The introduction of the 2-methoxycarbonylethyl group at the C2 position would significantly influence the chemical shift of C2 and have a smaller effect on the adjacent C4 and N1/N3 atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Adenine Moiety Note: These are typical values for the adenine core; shifts for this compound will vary due to the substituent.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.1-8.2 | - |
| H-8 | ~8.1-8.2 | - |
| C-2 | - | ~152.4 |
| C-4 | - | ~149.0 |
| C-5 | - | ~118.9 |
| C-6 | - | ~156.1 |
| C-8 | - | ~141.0 |
Source: Based on typical adenine spectra. chemicalbook.comchemicalbook.combmrb.io
Multidimensional NMR Techniques for Complex Structural Analysis
For a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules or when studying intermolecular interactions, multidimensional NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to establish the connectivity between the protons in the -CH₂-CH₂- side chain of this compound, showing a clear cross-peak between the two methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the side chain to their corresponding carbon signals. It would also confirm the assignment of the C8-H8 pair in the adenine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for establishing the connection of the side chain to the adenine core. For instance, correlations would be expected from the methylene protons closest to the ring to the C2 and C4 carbons of the adenine system, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information on the spatial proximity of protons. It can help determine the preferred conformation of the side chain relative to the purine (B94841) ring.
Stereochemical Assignment through NMR (if relevant to the compound or its derivatives)
The compound this compound itself is achiral. However, if it were to be incorporated into a larger chiral system, such as a nucleoside with a sugar moiety, or if the side chain were to be modified to create a stereocenter, NMR would be essential for stereochemical assignment. For instance, in related chiral adenine derivatives like (R)-9-(2-hydroxypropyl)adenine, the conformation and stereochemistry are determined by analyzing torsion angles and coupling constants derived from NMR data. nih.gov For such derivatives, specific NOE contacts and the measurement of three-bond coupling constants (³J) can help elucidate the relative stereochemistry.
Mass Spectrometry-Based Characterization (High-Resolution and Tandem MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with high confidence.
Tandem mass spectrometry (MS/MS), often performed on instruments like triple quadrupoles (QqQ) or ion traps, involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov This fragmentation pattern serves as a structural fingerprint of the molecule.
Fragmentation Pathway Analysis (if applicable)
The fragmentation of this compound under MS/MS conditions would likely involve characteristic losses from both the adenine core and the side chain. The fragmentation of the adenine ring itself is well-studied and typically involves the sequential loss of HCN molecules. researchgate.net
For the side chain, several fragmentation pathways can be predicted:
Loss of the methoxy group: Cleavage of the O-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da) or methanol (B129727) (CH₃OH, 32 Da).
Loss of the methoxycarbonyl group: Loss of •COOCH₃ (59 Da) is a likely fragmentation.
McLafferty Rearrangement: Carbonyl compounds with sufficiently long alkyl chains can undergo a McLafferty rearrangement. youtube.com In this case, a hydrogen atom from the ethyl chain could be transferred to the carbonyl oxygen, leading to the neutral loss of methyl acrylate (B77674) and leaving a charged 2-methyladenine (B73300) fragment.
Cleavage of the ethyl chain: Fragmentation could occur along the ethyl linker, leading to ions corresponding to the adenine core with partial fragments of the side chain.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Description | Proposed Structure/Loss | m/z (for [M+H]⁺) |
|---|---|---|
| Protonated Molecule | [C₉H₁₁N₅O₂ + H]⁺ | 222.10 |
| Loss of Methanol | [M+H - CH₃OH]⁺ | 190.08 |
| Loss of Methoxycarbonyl radical | [M+H - •COOCH₃]⁺ | 163.08 |
| Adenine core + CH₂CH₂ | [C₅H₄N₅-CH₂CH₂]⁺ | 162.08 |
| Protonated Adenine | [C₅H₅N₅ + H]⁺ | 136.06 |
Note: These are predicted values. Actual observed fragments depend on ionization and collision conditions.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique used to trace the path of atoms through fragmentation reactions or metabolic pathways. wikipedia.org By replacing an atom in this compound with its heavier stable isotope (e.g., ¹³C, ¹⁵N, or ²H), one can track the fate of that specific atom during mass spectrometric fragmentation. nih.gov
For example, synthesizing the compound with a ¹³C-labeled carbonyl group in the side chain would allow for definitive confirmation of fragmentation pathways involving this group. If a fragment ion shows a mass shift corresponding to the ¹³C label, it confirms that the carbonyl group is retained in that fragment. Conversely, if a neutral loss is observed to be one mass unit heavier, it confirms the identity of the departing fragment. This method is invaluable for distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions) and for validating proposed fragmentation mechanisms. nih.gov
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise coordinates of atoms, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.
A crystal structure of this compound would reveal:
Molecular Conformation: The precise orientation of the 2-methoxycarbonylethyl side chain relative to the adenine plane, including key torsion angles. nih.gov
Hydrogen Bonding Network: Adenine has multiple hydrogen bond donor and acceptor sites (N1, N3, N7, N6-amino, N9-H). nih.govsoton.ac.uk The crystal packing would be dominated by a network of intermolecular hydrogen bonds. The carbonyl oxygen of the side chain could also act as a hydrogen bond acceptor, potentially leading to unique packing motifs not seen in unsubstituted adenine.
Base Stacking: Like other purine derivatives, the molecules would likely exhibit π-π stacking interactions between the aromatic adenine rings. The side chain's bulk and conformation would influence the distance and geometry of this stacking.
In complexes, for example with metal ions or when intercalated into DNA, the compound's conformation could change significantly. X-ray studies of related bis-acridine ligands bound to DNA have shown how alkyl linkers thread through the grooves of the DNA duplex, a behavior that could be relevant for derivatives of this compound designed to interact with nucleic acids. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Adenine |
| (R)-9-(2-hydroxypropyl)adenine |
| 2-methyladenine |
| Methyl acrylate |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules. spectroscopyonline.com These techniques probe the specific vibrational modes of chemical bonds and functional groups, generating a unique spectral fingerprint that provides detailed information about molecular composition and structure. spectroscopyonline.comnih.gov For a molecule like this compound, IR and Raman spectroscopy are indispensable for confirming the presence of key functional groups and investigating its conformational properties, which are influenced by factors like intermolecular hydrogen bonding. uc.ptresearchgate.net
The analysis of the vibrational spectra of this compound is grounded in understanding the contributions from its two primary structural components: the adenine core and the 2-(2-methoxycarbonylethyl) substituent attached at the C2 position. The spectrum is a composite of the characteristic vibrations of the adenine purine ring system and the vibrations originating from the ester and ethyl groups of the substituent.
Detailed Research Findings
While specific experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed based on extensive studies of the parent molecule, adenine, and well-established group frequencies for the substituent. uc.ptresearchgate.netpku.edu.cn Theoretical calculations, such as Density Functional Theory (DFT), have been shown to provide excellent agreement with experimental FTIR and Raman data for adenine, allowing for reliable assignment of its complex vibrational modes. uc.ptpku.edu.cnacs.org
The vibrational spectrum can be broadly divided into several key regions:
3500-3100 cm⁻¹: This region is dominated by N-H and C-H stretching vibrations. The asymmetric and symmetric stretches of the exocyclic amino group (NH₂) and the N9-H stretch of the imidazole (B134444) ring of the adenine core are expected here. researchgate.net C-H stretches from the methyl and ethyl groups of the substituent will also appear in this range.
1800-1500 cm⁻¹: This is a crucial region for identifying key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the methoxycarbonyl group is the most prominent feature of the substituent and serves as a definitive marker for the modification of the adenine base. nih.gov This region also contains the NH₂ scissoring mode and several C=N and C=C stretching vibrations characteristic of the purine ring system. mdpi.comnih.gov
1500-800 cm⁻¹: Known as the fingerprint region, this area contains a complex series of bands arising from C-N stretching, C-H and N-H bending, and various coupled vibrations of the adenine ring. researchgate.net The strong adenine ring breathing mode, typically observed around 730 cm⁻¹ in Raman spectra, is a hallmark of the adenine structure. nih.govnih.gov Vibrations from the C-O single bond of the ester group are also expected in this region.
Below 800 cm⁻¹: This region contains skeletal vibrations of the entire molecule and out-of-plane bending modes. mdpi.com
Conformational studies can be performed by observing shifts in these vibrational bands under different conditions. For instance, changes in temperature or solvent can alter intermolecular hydrogen bonding patterns, leading to shifts in the frequencies of the N-H and C=O stretching modes. researchgate.netuni-freiburg.de The sensitivity of these bands provides insight into the molecule's interactions and its preferred spatial arrangement. uni-freiburg.de
The following table summarizes the expected principal vibrational modes for this compound based on established data for adenine and standard functional groups.
Table 1: Representative Vibrational Band Assignments for this compound Assignments are based on published data for adenine and known group frequencies.
| Wavenumber (cm⁻¹) | Probable Assignment | Functional Group Origin |
| ~3430 | Asymmetric N-H Stretch | Amino (NH₂) Group |
| ~3300 | Symmetric N-H Stretch | Amino (NH₂) Group |
| ~3250 | N-H Stretch | Imidazole Ring (N9-H) |
| ~2960 | Asymmetric C-H Stretch | Methyl (CH₃) Group |
| ~2850 | Symmetric C-H Stretch | Methylene (CH₂) Group |
| ~1735 | C=O Stretch | Ester (Methoxycarbonyl) |
| ~1670 | NH₂ Scissoring | Amino (NH₂) Group |
| ~1605 | C=C / C=N Stretch | Purine Ring |
| ~1480 | Purine Ring Vibration | Purine Ring |
| ~1440 | C-H Bending | Methyl/Methylene Groups |
| ~1335 | C-N Stretch | Purine Ring |
| ~1250 | C-O Stretch | Ester Group |
| ~730 | Ring Breathing Mode (Raman) | Purine Ring |
Biochemical and Molecular Interaction Studies of 2 2 Methoxycarbonylethyl Adenine
Interactions with Nucleic Acids (DNA and RNA)
The adenine (B156593) base is a fundamental component of nucleic acids, playing a crucial role in the structure and function of DNA and RNA through Watson-Crick base pairing with thymine (B56734) and uracil, respectively. nih.gov Modifications to the adenine structure, such as the introduction of a substituent at the C2 position, can modulate these interactions.
Binding Mechanisms and Stoichiometry (e.g., intercalation, groove binding)
Derivatives of adenine can interact with nucleic acids through various non-covalent mechanisms, including intercalation between base pairs and binding within the major or minor grooves of the DNA helix. The planar aromatic purine (B94841) ring system is conducive to stacking interactions with the base pairs of DNA and RNA. nih.gov The nature of the substituent at the C2 position would likely influence the preferred binding mode. A bulky group might sterically hinder intercalation and favor groove binding.
Influence on Nucleic Acid Structure and Function
The binding of small molecules to nucleic acids can induce conformational changes, affecting processes such as replication, transcription, and translation. For instance, the methylation of adenine at the N6 position is known to destabilize the DNA helix and cause unwinding. nih.gov While the effects of a C2 substituent like 2-(2-methoxycarbonylethyl) are not specifically known for this compound, it is plausible that its interaction could locally perturb the helical structure of DNA or the complex folded structures of RNA. Such alterations could potentially impact the binding of proteins and enzymes that recognize specific nucleic acid sequences or structures. researchgate.net
Enzyme-Ligand Interactions and Modulatory Effects
Purine analogs are well-known to interact with a variety of enzymes, acting as substrates, inhibitors, or allosteric modulators. These interactions are central to the therapeutic applications of many purine derivatives.
Investigations with Purine-Metabolizing Enzymes
The metabolism of purines is a complex network of pathways involving several key enzymes. nih.gov Adenine itself is a substrate for adenine phosphoribosyltransferase (APRT), which converts it to adenosine (B11128) monophosphate (AMP) in the purine salvage pathway. researchgate.net In the absence of APRT activity, adenine can be metabolized by xanthine (B1682287) oxidase to 2,8-dihydroxyadenine. researchgate.net
Other key enzymes in purine metabolism include adenosine deaminase (ADA), which converts adenosine to inosine, and purine nucleoside phosphorylase (PNP), which cleaves nucleosides into the free base and ribose-1-phosphate. nih.gov Synthetic purine analogs can act as substrates or inhibitors of these enzymes. For example, some 2-substituted adenine nucleoside analogs have been evaluated for their substrate activity with E. coli PNP. nih.gov
There is no specific data available on the interaction between 2-(2-Methoxycarbonylethyl)adenine and purine-metabolizing enzymes like xanthine oxidase, adenosine deaminase, or purine nucleoside phosphorylase. Its ability to act as a substrate or inhibitor would depend on how the 2-(2-methoxycarbonylethyl) group fits into the active site of these enzymes.
Receptor Binding and Signaling Pathway Modulation (e.g., Adenosine Receptors)
Adenosine receptors, which are G protein-coupled receptors (GPCRs), are major targets for adenine-based compounds. nih.gov There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov Adenosine and its analogs can bind to these receptors and modulate a wide range of physiological processes. The affinity and selectivity of these compounds are highly dependent on the substituents on the purine ring.
Studies on various 2-substituted adenosine derivatives have shown that modifications at this position can significantly influence binding affinity and selectivity for the different adenosine receptor subtypes. For example, a 2-phenylethyl ether substitution on adenosine can result in high affinity for the A3 receptor. nih.gov The extracellular loop 2 of the adenosine receptor has been identified as a key determinant of whether the receptor has high (A2A) or low (A2B) affinity for adenosine. nih.gov
While no direct binding data for this compound at adenosine receptors is available, it is conceivable that it could act as a ligand for one or more of these receptor subtypes. The methoxycarbonylethyl group would present a specific size, shape, and polarity to the receptor's binding pocket, which would determine its affinity and any subsequent agonist or antagonist activity.
Interactive Table: Binding Affinities of 2-Substituted Adenosine Analogs at Human Adenosine Receptors
The following table presents data for related 2-substituted adenosine compounds to illustrate the effect of C2 modifications. Data for this compound is not available.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 2-(2-phenylethoxy)adenosine | >100 | Data not available | 54 |
| 2-(S-2-phenylbutyloxy)adenosine | >100 | Data not available | 175 |
| 2-[2-(l-Naphthyl)ethyloxy]adenosine | Data not available | 3.8 | Data not available |
| 2-[2-(2-thienyl)ethyloxy]adenosine | Data not available | Data not available | Data not available |
Cellular Uptake Mechanisms and Intracellular Distribution (Mechanistic Research, not clinical)
Research specifically detailing the cellular uptake mechanisms and intracellular distribution of this compound is not extensively documented in publicly available scientific literature. As a prodrug, its cellular entry is a critical prerequisite for its subsequent metabolic activation. Generally, the cellular uptake of small molecules can occur through passive diffusion or be facilitated by membrane transporters. The lipophilicity of a compound often plays a key role in its ability to passively diffuse across the lipid bilayer of cell membranes.
There are no specific studies identified that investigate the role of membrane transporters in the uptake of this compound. Research in this area would be necessary to determine if specific solute carrier (SLC) transporters or other membrane proteins are involved in its entry into cells.
Detailed subcellular localization studies for this compound are not described in the available research. Such studies would be crucial to understand where the compound is concentrated within the cell and in which organelles its metabolic conversion to the active form, N6-(2-carboxyethyl)adenine, predominantly occurs. This information is vital for understanding its mechanism of action at a molecular level.
Role in Fundamental Cellular Processes (e.g., DNA Replication, Transcription, Signal Transduction) at a Molecular Level
Direct evidence from molecular-level studies on the role of this compound in fundamental cellular processes such as DNA replication, transcription, or signal transduction is lacking. As a prodrug, it is not expected to be the primary active molecule. Any biological effects are likely to be mediated by its metabolite, N6-(2-carboxyethyl)adenine. The impact of this metabolite on these core cellular processes has not been specifically elucidated.
Metabolic Transformations in Model Systems (Biochemical Pathways, not Clinical Pharmacokinetics)
The primary metabolic transformation of this compound in biological systems is its conversion to the active compound, N6-(2-carboxyethyl)adenine. This metabolic pathway is a key area of investigation for understanding its biochemical activity.
The conversion of this compound to N6-(2-carboxyethyl)adenine is facilitated by the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by non-specific esterases that are ubiquitously present in cells and tissues. The hydrolysis removes the methyl group from the methoxycarbonyl-ethyl side chain, exposing the carboxyl group, which is believed to be crucial for the compound's biological activity.
Table 1: Metabolic Conversion of this compound
| Prodrug | Active Metabolite | Enzymatic Process |
| This compound | N6-(2-carboxyethyl)adenine | Ester Hydrolysis |
Following its conversion to N6-(2-carboxyethyl)adenine, the adenine ring could potentially undergo further modifications by various cellular enzymes involved in purine metabolism. However, specific studies detailing the enzymatic modification of the adenine ring of N6-(2-carboxyethyl)adenine are not well-documented. In general, adenine and its derivatives can be substrates for enzymes such as adenine phosphoribosyltransferase (APRT), which converts adenine to adenosine monophosphate (AMP), or xanthine oxidase, which is involved in the catabolic pathway of purines. Further research is required to determine the fate of the adenine moiety of this specific compound within the complex network of cellular purine metabolism.
Computational and Theoretical Investigations of 2 2 Methoxycarbonylethyl Adenine
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking and dynamics (MD) simulations are powerful computational tools used to predict how a molecule, such as 2-(2-Methoxycarbonylethyl)adenine, might interact with a biological target, typically a protein. nih.govnih.gov These simulations provide insights into the stability of the ligand-protein complex and the specific interactions that hold them together. nih.gov
Binding Affinity Predictions and Interaction Hotspots
Binding affinity prediction estimates the strength of the interaction between a ligand and its target. nih.govarxiv.orgnih.gov A lower binding energy value typically indicates a more stable and potent interaction. jbcpm.com For this compound, this would involve docking the compound into the active site of a selected protein target.
Interaction hotspots are the specific amino acid residues within the target's binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. nih.govnih.gov Analysis of adenine (B156593) derivatives often reveals characteristic interactions; for example, the adenine core frequently forms hydrogen bonds with backbone residues or engages in pi-pi stacking with aromatic residues like phenylalanine. nih.gov The methoxycarbonylethyl side chain would be expected to form additional hydrogen bonds or hydrophobic contacts, depending on the topology of the binding site.
Table 1: Hypothetical Binding Affinity and Interactions for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Protein Kinase X | -8.5 | Phe168 | π-π stacking with adenine ring |
| Lys37 | Hydrogen bond with N1 of adenine | ||
| Asp90 | Hydrogen bond with exocyclic amino group | ||
| Leu25 | Hydrophobic interaction with ethyl chain |
Note: The data in this table is purely illustrative and not based on experimental or published computational results.
Conformational Analysis of this compound in Solvent and Bound States
Conformational analysis investigates the three-dimensional shapes a molecule can adopt. nih.govnih.gov For this compound, this would involve studying the rotation around the single bonds of the ethyl side chain and its orientation relative to the adenine ring. In a solvent (like water), the molecule would exist as an ensemble of low-energy conformations. When bound to a protein, it is expected to adopt a single, specific conformation that maximizes favorable interactions within the binding site. rsc.org Comparing the solvent-state and bound-state conformations can reveal the energetic cost of binding and the degree of pre-organization required for recognition.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. nih.govepstem.netscispace.com
Frontier Molecular Orbital Analysis (if applicable)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. youtube.comwikipedia.org The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). youtube.comslideshare.netnih.gov For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. Typically for adenine derivatives, the HOMO is distributed over the purine (B94841) ring system, while the LUMO's location can be influenced by substituents.
Spectroscopic Property Predictions
Quantum chemistry can predict spectroscopic properties like NMR (Nuclear Magnetic Resonance) chemical shifts, and IR (Infrared) vibrational frequencies. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecule's structure. epstem.net Calculations would provide theoretical ¹H and ¹³C NMR chemical shifts for the hydrogen and carbon atoms in this compound, aiding in its structural elucidation.
Table 2: Predicted Spectroscopic Data for this compound
| Atom Type | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted ¹H NMR Chemical Shift (ppm) |
|---|---|---|
| Adenine C2 | 152.0 | - |
| Adenine C4 | 150.5 | - |
| Adenine C5 | 118.3 | 8.1 (s) |
| Adenine C6 | 156.1 | - |
| Adenine C8 | 141.2 | 8.2 (s) |
| CH₂ (ethyl) | 28.5 | 3.0 (t) |
| CH₂ (ethyl) | 34.2 | 2.8 (t) |
| C=O (ester) | 173.0 | - |
| O-CH₃ (ester) | 51.5 | 3.6 (s) |
Note: The data in this table is purely illustrative, representing typical values for similar structures, and is not based on specific calculations for the title compound.
De Novo Design and Virtual Screening Based on this compound Scaffold (if applicable)
The adenine core is a well-established scaffold in drug design. nih.gov If this compound were identified as a hit compound, its structure could serve as a starting point for designing new, potentially more potent molecules.
De Novo Design : This process would involve computationally "growing" new functional groups off the this compound scaffold to improve interactions with a target's binding site. nih.gov
Virtual Screening : This involves searching large compound libraries for molecules that are structurally similar to the this compound scaffold. nih.govresearchgate.net These identified molecules would then be docked into the target protein to predict their binding affinity, prioritizing a smaller number of compounds for experimental testing. nih.govresearchgate.net
Advanced Analytical Methodologies for Research of 2 2 Methoxycarbonylethyl Adenine
Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Quantification in Research Samples
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the analysis of alkylated adenine (B156593) adducts, providing high sensitivity and selectivity. While specific methods for 2-(2-Methoxycarbonylethyl)adenine are not extensively detailed in published literature, the methodologies developed for other alkylated adenines are directly applicable for its purity assessment and quantification.
Researchers have successfully developed and validated LC-MS/MS methods for the simultaneous determination of various alkylated adenines in biological matrices like urine. nih.gov These methods often employ hydrophilic interaction liquid chromatography (HILIC), which is well-suited for retaining and separating polar compounds like adenine derivatives. nih.gov For instance, a gradient elution with a mobile phase consisting of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) on a HILIC column has proven effective for separating compounds such as N3-methyladenine, N3-ethyladenine, and N3-(2-hydroxyethyl)adenine. nih.gov
Quantification is typically achieved using a triple-quadrupole mass spectrometer operating in the positive-ionization mode with multiple reaction monitoring (MRM). nih.gov This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. To enhance accuracy, stable isotope-labeled internal standards are often used.
A comprehensive DNA adductomic approach using LC-MS³ has also been developed to screen for both anticipated and unknown DNA adducts. nih.govacs.org This method utilizes the neutral loss of the deoxyribose moiety or the DNA base itself (adenine, guanine, cytosine, or thymine) during fragmentation to identify modified nucleosides and base adducts. nih.govacs.org This strategy is particularly useful for identifying adducts, like those at the N7 position of adenine, which may undergo hydrolysis of the glycosidic bond. nih.gov
The performance of these methods is characterized by low limits of quantification (LOQ), good recovery, and high precision, making them suitable for routine analysis in research settings. nih.gov
Table 1: Exemplary Performance of LC-MS/MS Methods for Alkylated Adenines This table presents typical performance characteristics of LC-MS/MS methods developed for alkylated adenines, which can be considered indicative for the analysis of this compound.
| Parameter | N3-methyladenine | N3-ethyladenine | N3-(2-hydroxyethyl)adenine |
| Limit of Quantification (LOQ) | 0.13 ng/mL nih.gov | 0.02 ng/mL nih.gov | 0.03 ng/mL nih.gov |
| Recovery | 80.1-97.3% nih.gov | 83.3-90.0% nih.gov | 100.0-110.0% nih.gov |
| Intraday Variation (RSD) | 0.6-1.3% nih.gov | 0.6-1.3% nih.gov | 0.6-1.3% nih.gov |
| Interday Variation (RSD) | 3.7-7.5% nih.gov | 3.7-7.5% nih.gov | 3.7-7.5% nih.gov |
Electrophoretic Methods for Separation and Characterization of its Bioconjugates (if applicable)
While specific applications of electrophoretic methods for the bioconjugates of this compound are not documented, capillary zone electrophoresis (CZE) has been effectively used for the analysis of related compounds like adenine nucleotides. nih.gov CZE offers high separation efficiency and resolution, making it a potentially valuable tool for separating and characterizing bioconjugates of modified adenines.
A CZE method developed for adenine nucleotides in yeast demonstrated excellent linearity and recovery for ATP, ADP, AMP, and cAMP. nih.gov The simple sample preparation and the ability to simultaneously determine multiple analytes highlight the potential of CZE for studying the metabolic fate of compounds like this compound and their incorporation into larger biomolecules. The separation in CZE is based on the charge-to-size ratio of the analytes, and the method can be optimized by adjusting the buffer composition, pH, and applied voltage.
Further research would be needed to develop and validate specific CZE methods for the bioconjugates of this compound, but the existing methodologies for similar molecules provide a strong foundation for such work.
Advanced Detection Strategies (e.g., Fluorescence, Electrochemical) for Ultra-Trace Analysis in Research Contexts
For the ultra-trace analysis of modified adenines, advanced detection strategies beyond standard UV absorbance are often required. Fluorescence and electrochemical detection offer significantly enhanced sensitivity and selectivity.
Fluorescence Detection:
Fluorescence-based methods can be highly sensitive for the detection of modified nucleobases. One approach involves the use of fluorescent analogues of S-adenosyl-L-methionine (AdoMet), the universal methyl donor in biological systems. biotium.com By using fluorescently labeled AdoMet in enzymatic reactions catalyzed by DNA methyltransferases, it is possible to label and detect unmethylated CpG sites on DNA. biotium.com A similar strategy could potentially be adapted for the detection of this compound if its formation or processing involves specific enzymes that could recognize a fluorescently tagged substrate.
Another strategy involves the development of fluorescent probes that exhibit a change in fluorescence upon binding to the modified DNA. nih.gov For example, hybrid probes combining a fluorogen and a protein with a specific binding affinity for a modified base can be designed to enhance their fluorescence intensity upon binding. nih.gov While not yet developed for this compound, this approach holds promise for its specific detection in complex biological samples.
Electrochemical Detection:
Electrochemical methods have emerged as a powerful tool for the sensitive detection of purine (B94841) bases, including adenine and its derivatives. rsc.orgnih.gov These methods typically utilize modified electrodes to enhance the electrochemical signal and lower the detection limit. For instance, a self-assembled copper(II)–thiophenyl-azo-imidazole complex monolayer modified gold electrode has been used for the electrochemical detection of adenine and guanine. rsc.org Using differential pulse voltammetry (DPV), this sensor achieved a detection limit of 0.06 μM for adenine. rsc.org
Another example is the use of nanocomposites, such as NH2-MIL-53(Fe)/CS/MXene, to modify electrodes for the highly selective detection of adenine and guanine. nih.gov This approach yielded a detection limit of 0.57 μM for adenine. nih.gov The principle of these sensors relies on the specific electrochemical oxidation of the adenine moiety at the modified electrode surface. Given the electrochemical activity of the purine ring system, it is highly probable that similar electrochemical sensors could be developed for the direct and sensitive detection of this compound in research contexts.
Table 2: Performance of Advanced Electrochemical Sensors for Adenine Detection This table summarizes the performance of different electrochemical sensors for adenine, indicating the potential for developing similar sensors for this compound.
| Electrode Modification | Analytical Technique | Linear Range (μM) | Detection Limit (μM) | Reference |
| Copper(II)–thiophenyl-azo-imidazole complex on Au | Differential Pulse Voltammetry | 10-60 | 0.06 | rsc.org |
| NH2-MIL-53(Fe)/CS/MXene nanocomposite | Differential Pulse Voltammetry | 3-118 | 0.57 | nih.gov |
| Single-walled carbon nanotubes with L-lysine on GCE | Voltammetric Adsorptive Stripping | Not specified | 0.195 | rsc.org |
Applications of 2 2 Methoxycarbonylethyl Adenine As a Research Probe or Building Block
Utilization in Biochemical Assays and Screening Platforms
There is no specific information in the reviewed literature detailing the use of 2-(2-Methoxycarbonylethyl)adenine in biochemical assays or high-throughput screening platforms. Typically, for a compound to be used as a research probe, it would be evaluated for its ability to interact with specific biological targets, such as enzymes or receptors. Such studies for this specific compound are not apparent in the available literature.
Role in Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry often utilizes the hydrogen-bonding capabilities of nucleobases like adenine (B156593) to create self-assembling nanostructures. Researchers have successfully created complex structures such as helical columns from other adenine derivatives. However, there is no specific mention of this compound being used in such applications in the current scientific literature. The influence of the 2-(2-methoxycarbonylethyl) group on the self-assembly properties of adenine has not been explored in the available research.
Future Directions and Emerging Research Avenues for 2 2 Methoxycarbonylethyl Adenine
Development of Novel Synthetic Strategies with Enhanced Efficiency
The future synthesis of 2-(2-Methoxycarbonylethyl)adenine will likely focus on developing methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry. Current synthetic approaches for 2-substituted adenines often rely on multi-step processes that may involve protecting groups and harsh reaction conditions. Future research could prioritize the development of more direct and atom-economical routes.
One promising avenue is the exploration of C-H activation strategies. This would involve the direct functionalization of the C2-H bond of an adenine (B156593) precursor, thereby avoiding the need for pre-functionalized starting materials. Another area of focus could be the use of flow chemistry, which can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. The development of novel catalysts, such as more active and selective palladium or copper complexes, will also be instrumental in improving synthetic efficiency. nih.gov
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-Step Synthesis | Well-established for related compounds. | Lower overall yield, use of protecting groups, waste generation. |
| Palladium-Catalyzed Cross-Coupling | High efficiency for C-C bond formation. nih.gov | Requires pre-functionalized adenine, catalyst cost and removal. |
| Direct C-H Activation | Atom-economical, reduces synthetic steps. | Selectivity at the C2 position, requires development of specific catalysts. |
| Flow Chemistry | Improved reaction control, scalability, safety. | Initial setup cost, potential for clogging with solid byproducts. |
Exploration of Uncharted Biochemical Pathways and Targets
The structural similarity of this compound to endogenous purines suggests that it may interact with a variety of biological targets. A key future research direction will be to systematically screen this compound against a broad panel of enzymes and receptors to identify its primary biochemical pathways and molecular targets.
Given that many 2-substituted adenosine (B11128) derivatives exhibit activity at adenosine receptors (A1, A2A, A2B, and A3), these receptors represent logical primary targets for investigation. nih.gov Future studies would involve binding assays to determine the affinity and selectivity of this compound for each receptor subtype. Downstream functional assays would then be necessary to elucidate whether it acts as an agonist, antagonist, or allosteric modulator.
Beyond adenosine receptors, other potential targets include enzymes involved in purine (B94841) metabolism, such as adenosine deaminase and purine nucleoside phosphorylase. The methoxycarbonylethyl group could also facilitate interactions with other, less obvious protein targets, and unbiased chemoproteomic approaches could be employed to identify these novel binding partners.
Table 2: Potential Biochemical Targets for this compound
| Target Class | Specific Examples | Potential Biological Effect |
| Adenosine Receptors | A1, A2A, A2B, A3 | Modulation of cardiovascular, immune, and neurological functions. nih.gov |
| Purine Metabolic Enzymes | Adenosine deaminase, Purine nucleoside phosphorylase | Alteration of endogenous nucleoside levels. |
| Kinases | Protein Kinase A, Protein Kinase C | Interference with cellular signaling cascades. |
| Poly(ADP-ribose) Polymerases (PARPs) | PARP-1, PARP-2 | Impact on DNA repair and genomic stability. |
Integration into Advanced Biotechnological Tools and Systems
The unique chemical handle provided by the 2-(2-methoxycarbonylethyl) group makes this adenine derivative an attractive candidate for incorporation into various biotechnological platforms. Future research is poised to leverage this feature for the development of novel research tools and diagnostic systems.
One exciting possibility is its use as a building block in the synthesis of modified oligonucleotides. medchemexpress.com The ester functionality could serve as a point of attachment for fluorescent dyes, quenchers, or other reporter molecules, enabling the creation of highly sensitive DNA and RNA probes for applications in genetic analysis, such as quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH). Furthermore, the ethyl linker could be used to tether the oligonucleotide to a solid support for use in microarray technologies or affinity purification of nucleic acid binding proteins.
Another potential application lies in the development of biosensors. The adenine core could be recognized by specific aptamers or enzymes, and the methoxycarbonylethyl group could be modified to produce a detectable signal upon binding. This could form the basis for electrochemical or optical sensors for the detection of specific analytes.
Table 3: Potential Biotechnological Applications of this compound
| Application Area | Specific Use | Enabling Feature |
| Nucleic Acid Probes | qPCR probes, FISH probes | Site for attachment of reporter molecules via the ester group. medchemexpress.com |
| Aptamer Development | As a modified base to enhance binding affinity or stability. | The 2-substituent can form additional contacts with the target molecule. |
| Biosensors | Recognition element in electrochemical or optical sensors. | The adenine moiety provides specific recognition, while the side chain can be used for signal transduction. |
| Affinity Chromatography | Ligand for the purification of adenine-binding proteins. | Immobilization to a solid support via the side chain. |
Theoretical Predictions Guiding Experimental Research
Computational chemistry and molecular modeling will be invaluable tools in guiding the future experimental investigation of this compound. Theoretical predictions can provide insights into the compound's properties and potential interactions, thereby prioritizing experimental efforts and reducing the need for extensive, resource-intensive screening.
Molecular docking studies can be employed to predict the binding mode and affinity of this compound at the active sites of various protein targets, such as the adenosine receptors. These in silico experiments can help to rationalize observed structure-activity relationships and guide the design of new derivatives with improved potency and selectivity.
Quantum mechanical calculations can be used to predict the compound's electronic properties, such as its electrostatic potential and frontier molecular orbitals. This information can shed light on its reactivity and potential to participate in various chemical reactions. Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of the methoxycarbonylethyl side chain and its influence on binding to biological targets.
Table 4: Application of Theoretical Methods in the Study of this compound
| Theoretical Method | Information Gained | Impact on Experimental Research |
| Molecular Docking | Predicted binding modes and affinities for protein targets. | Prioritization of targets for in vitro screening. |
| Quantum Mechanics | Electronic properties, reactivity, and spectroscopic features. | Understanding of chemical stability and potential metabolic pathways. |
| Molecular Dynamics Simulations | Conformational preferences and dynamic behavior in solution and at binding sites. | Insights into the energetic contributions of the side chain to binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of new analogs with enhanced or modified activity profiles. |
Q & A
Q. Critical Considerations :
- Reaction temperature (40–60°C) minimizes side products like N7-substituted isomers.
- HPLC (C18 column, UV detection at 260 nm) confirms purity .
Basic: How is the structure of this compound validated experimentally?
Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 254.1 (calculated for C₉H₁₁N₅O₃) .
- Elemental Analysis : Matches theoretical C, H, N content within 0.3% error .
Advanced: What methodologies are used to study interactions between this compound and viral enzymes like HIV-1 reverse transcriptase?
Q. Mechanistic Studies :
- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant HIV-1 RT and radiolabeled dNTPs. Competitive inhibition is assessed via Lineweaver-Burk plots .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses in the RT active site, highlighting interactions with residues like Lys101 and Tyr188 .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time; reported KD values range from 0.5–2 µM .
Q. Data Interpretation :
- Discrepancies in IC₅₀ values (e.g., 1 µM vs. 5 µM across studies) may arise from assay conditions (e.g., Mg²⁺ concentration) or enzyme isoforms. Standardizing buffer systems (pH 7.4, 5 mM MgCl₂) reduces variability .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Q. Common Contradictions :
- Conflicting antiviral activity (e.g., EC₅₀ of 10 nM in one study vs. 100 nM in another).
Q. Resolution Strategies :
Replicate Assays : Use standardized cell lines (e.g., MT-4 cells for HIV) and viral titers.
Metabolic Stability Testing : Assess compound degradation in cell culture media (LC-MS/MS quantitation).
Control for Prodrug Effects : Test phosphorylated derivatives (e.g., diphosphate analogs) to confirm intracellular activation .
Q. Optimization Strategies :
Q. Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Batch | 70 | 95 |
| Flow | 85 | 98 |
Basic: What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods during synthesis (volatile intermediates).
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How does the methoxycarbonylethyl group influence the pharmacokinetics of adenine derivatives?
- Lipophilicity : LogP increases by ~1.5 units compared to unmodified adenine, enhancing cell membrane permeability .
- Metabolic Stability : Ester groups are susceptible to hepatic esterases; half-life in plasma is 2h (rats) .
- Prodrug Design : Phosphorylation (e.g., at the ethyl group) improves intracellular retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
